Aphidicolin-17-monoacetate: Origin, Chemical Taxonomy, and Mechanistic Insights
Aphidicolin-17-monoacetate: Origin, Chemical Taxonomy, and Mechanistic Insights
[1]
Executive Summary
Aphidicolin-17-monoacetate is a tetracyclic diterpenoid and a naturally occurring analog of the well-known DNA replication inhibitor, aphidicolin.[1] Originally isolated from the phytopathogenic fungus Phoma betae (Frank PS-13) and Cephalosporium aphidicola, this molecule serves as a critical structural probe in biochemical research.
While it shares the core aphidicolane skeleton with its parent compound, the acetylation at the C-17 position results in a significant reduction in biological potency. This attenuation provides vital mechanistic evidence regarding the structure-activity relationship (SAR) of DNA polymerase
Chemical Taxonomy & Biological Origin[1]
Physicochemical Identity
Aphidicolin-17-monoacetate belongs to the aphidicolane class of diterpenoids.[1] It is structurally characterized by a rigid tetracyclic framework with a specific stereochemical configuration that mimics the geometry of deoxycytidine triphosphate (dCTP) at the polymerase active site.
| Property | Data |
| IUPAC Name | [(3R,4R,4aR,6aS,8R,9R,11aS,11bS)-3,9-dihydroxy-4,11b-dimethyl-8-tetradecahydro-6a,9-methanocyclohepta[a]naphthalenyl]methyl acetate |
| Molecular Formula | |
| Molecular Weight | 380.52 g/mol |
| Core Skeleton | Aphidicolane (Tetracyclic diterpene) |
| Key Functional Group | Acetoxy group at C-17 (Primary alcohol esterification) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Low solubility in water |
Biological Source and Discovery
The compound was identified during the screening of phytotoxins from Phoma betae , a fungus responsible for leaf spot disease in sugar beets.[2][3] Unlike synthetic derivatives, this molecule is a natural secondary metabolite, often co-isolated with:
-
Aphidicolin (Parent compound, highly potent).[4]
-
3-Deoxyaphidicolin (Analog lacking the C-3 hydroxyl).[1]
Biosynthetic Context : The fungus synthesizes the aphidicolane skeleton via the cyclization of geranylgeranyl pyrophosphate (GGPP). The 17-monoacetate likely arises from a specific enzymatic acetylation of aphidicolin or as a shunt metabolite during the late stages of biosynthesis.
Figure 1: Biosynthetic relationship showing the derivation of the 17-monoacetate from the parent aphidicolin scaffold.[1]
Mechanism of Action & Pharmacology[5][9]
Target Specificity
Like its parent, aphidicolin-17-monoacetate targets DNA Polymerase
Mode of Inhibition: The "Competitive" Mechanism
The molecule functions as a competitive inhibitor with respect to dCTP (deoxycytidine triphosphate).[2][3]
-
Binding Site : It binds to the dCTP binding pocket of the polymerase-DNA complex.
-
Mechanism : By occupying this site, it prevents the incorporation of Cytosine into the nascent DNA strand, effectively stalling the replication fork.
Structure-Activity Relationship (SAR)
The discovery of the 17-monoacetate was pivotal in mapping the pharmacophore of aphidicolin.
-
Aphidicolin : The C-17 hydroxyl group acts as a critical Hydrogen Bond Donor to residues within the polymerase active site.
-
17-Monoacetate : Acetylation caps this hydroxyl group.[1] The ester oxygen cannot donate a hydrogen bond, and the added bulk of the acetyl group creates steric hindrance.
-
Result : The affinity for DNA Pol
drops approximately 10-fold .[5]
This reduction in potency confirms that the C-17 primary alcohol is essential for high-affinity binding.[1]
Figure 2: Mechanistic comparison illustrating why the 17-monoacetate exhibits reduced inhibitory potential compared to the parent compound.[1][5][3]
Experimental Protocols
Isolation from Phoma betae
This protocol describes the extraction of the natural product from fungal culture, based on the original isolation methodologies.
Reagents Required :
-
Potato Dextrose Agar (PDA)[1]
-
Ethyl Acetate (EtOAc)[1]
-
Silica Gel 60 (for column chromatography)[1]
-
Benzene/Acetone solvent system[1]
Workflow :
-
Fermentation : Inoculate Phoma betae (strain PS-13) into stationary culture medium (e.g., Czapek-Dox supplemented with 0.5% yeast extract). Incubate at 25°C for 10–14 days.
-
Filtration : Separate the mycelium from the culture broth using vacuum filtration (Whatman No. 1 filter paper).
-
Extraction :
-
Adjust filtrate pH to 3.0 using 1N HCl.
-
Extract the filtrate 3x with equal volumes of Ethyl Acetate.
-
Combine organic layers and dry over anhydrous
. -
Evaporate solvent in vacuo to yield a crude gum.
-
-
Purification :
-
Load crude extract onto a Silica Gel 60 column.
-
Elution Gradient : Start with Benzene, gradually increasing polarity with Acetone (0%
30% Acetone). -
Fractionation : Collect fractions. Aphidicolin typically elutes later (more polar); the 17-monoacetate elutes earlier due to the esterification of the polar hydroxyl group.
-
-
Validation : Confirm identity via TLC (visualize with vanillin-sulfuric acid) and
-NMR (look for the singlet acetate methyl peak at 2.05 ppm).
DNA Polymerase Inhibition Assay
To quantify the inhibitory constant (
Assay Components :
-
Enzyme : Purified DNA Polymerase
(from HeLa cells or Calf Thymus). -
Template : Activated Calf Thymus DNA (gapped).
-
Substrates :
-dCTP (radiolabeled tracer), dATP, dGTP, dTTP (100 µM each).[1] -
Buffer : 20 mM Tris-HCl (pH 7.5), 7 mM
, 2 mM DTT.
Protocol :
-
Preparation : Dissolve Aphidicolin-17-monoacetate in DMSO to create a 10 mM stock. Serial dilute to working concentrations (0.1 – 100 µg/mL).
-
Reaction Mix : Combine Buffer, Enzyme, Template, and unlabeled dNTPs.
-
Inhibitor Addition : Add 5 µL of inhibitor solution to the reaction tubes.
-
Initiation : Start reaction by adding
-dCTP.[1] Incubate at 37°C for 30–60 minutes. -
Termination : Stop reaction with cold 10% Trichloroacetic acid (TCA).
-
Quantification : Collect precipitates on glass fiber filters, wash with ethanol, and count radioactivity via liquid scintillation.
-
Data Analysis : Plot 1/Velocity vs. [Inhibitor] (Dixon Plot) to determine
.-
Expected Result: Competitive inhibition pattern;
µg/mL.
-
References
-
Ikegami, S., et al. (1978).[2][3][6] "Aphidicolin prevents mitotic cell division by interfering with the activity of DNA polymerase-alpha."[7][8][9] Nature, 275, 458-460.[2][3][10] Link
-
Haraguchi, T., et al. (1983). "Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and aphidicolin-17-monoacetate."[1][5][2][3][10] Nucleic Acids Research, 11(4), 1197–1209.[5][2] Link
-
Hanson, J. R. (2018). "Aphidicolin: Its Chemistry and Biosynthesis." Journal of Chemical Research, 42(8), 395–401. Link[1]
-
Fraga, B. M., et al. (2012).[11][12] "The Incubation of 13α,17-dihydroxystemodane With Cephalosporium aphidicola." Molecules, 17(2), 1744-1750.[1][12] Link
-
Cheng, C. H., & Kuchta, R. D. (1993). "DNA polymerase epsilon: aphidicolin inhibition and the relationship between polymerase and exonuclease activity." Biochemistry, 32(33), 8568–8574. Link[1]
Sources
- 1. PhytoBank: Showing aphidicolin-17-monoacetate (PHY0109029) [phytobank.ca]
- 2. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and aphidicolin-17-monoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and aphidicolin-17-monoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of aphidicolin on DNA synthesis in isolated HeLa cell nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Aphidicolin, an inhibitor of DNA replication, blocks the TPA-induced differentiation of a human megakaryoblastic cell line, MEG-O1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on differentiation without cleavage in Chaetopterus: effects of inhibition of DNA synthesis with aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Incubation of 13α,17-Dihydroxystemodane with Cephalosporium aphidicola - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The incubation of 13α,17-dihydroxystemodane with Cephalosporium aphidicola - PubMed [pubmed.ncbi.nlm.nih.gov]
